Cianopramine Requires ~26-Fold Lower Daily Dose than Amitriptyline for Equivalent Antidepressant Efficacy
In a double-blind, placebo-controlled clinical trial of 60 patients with major depressive episodes, cianopramine demonstrated statistical superiority over placebo (P<0.02) at a mean daily dose of 3.3 ± 0.6 mg, compared to 86.4 ± 21 mg for amitriptyline [1]. This represents a ~26-fold difference in the required oral dose to achieve comparable clinical efficacy as measured by the Hamilton Rating Scale for Depression.
| Evidence Dimension | Effective daily oral dose for antidepressant response |
|---|---|
| Target Compound Data | 3.3 ± 0.6 mg/day (n=20) |
| Comparator Or Baseline | Amitriptyline: 86.4 ± 21 mg/day (n=20) |
| Quantified Difference | ~26-fold lower dose for cianopramine |
| Conditions | Double-blind, placebo-controlled trial in 60 patients with DSM-III major depressive episodes; 4-week treatment duration |
Why This Matters
A significantly lower effective dose implies higher target engagement efficiency and potentially reduces the risk of off-target, dose-dependent adverse events, which is critical for experimental design and safety considerations.
- [1] Hormazabal L, Omer LM, Ismail S. Cianopramine and amitriptyline in the treatment of depressed patients--a placebo-controlled study. Psychopharmacology (Berl). 1985;86(1-2):205-208. doi:10.1007/BF00431710 View Source
